L-Cysteine hydrochloride monohydrate

Catalog No.
S702795
CAS No.
7048-04-6
M.F
C3H10ClNO3S
M. Wt
121,2*36,5*18,1 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Cysteine hydrochloride monohydrate

CAS Number

7048-04-6

Product Name

L-Cysteine hydrochloride monohydrate

IUPAC Name

(2R)-2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride

Molecular Formula

C3H10ClNO3S

Molecular Weight

121,2*36,5*18,1 g/mole

InChI

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2/t2-;;/m0../s1

InChI Key

QIJRTFXNRTXDIP-JIZZDEOASA-N

SMILES

C(C(C(=O)O)N)S.O.Cl

Synonyms

L-Cysteinehydrochloridemonohydrate;7048-04-6;(R)-2-Amino-3-mercaptopropanoicacidhydrochloridehydrate;L-Cysteinehydrochloridehydrate;UNII-ZT934N0X4W;L-cysteinehydratehydrochloride;L-Cysteinemonohydratemonochloride;Cysteinihydrochloridummonohydricum;Cysteinehydrochloridemonohydrate,L-;H-Cys-OHHClH2O;CysteineHCl;(R)-(+)-Cysteinehydrochloridehydrate;Cysteinechlorhydrate;H-Cys-OH.HCl;Cysteinehydrochloride(USP);Cysteinehydrochloride[USP];(2R)-2-amino-3-sulfanylpropanoicacidhydratehydrochloride;C3H7NO2S.HCl.H2O;345909-32-2(.xH2O);PubChem19010;L-CysteineHclMonohydrate;AC1L2MED;Cysteinehydrochloride(TN);SCHEMBL43390;cysteinehydrochloridehydrate

Canonical SMILES

C(C(C(=O)O)N)S.O.Cl

Isomeric SMILES

C([C@@H](C(=O)O)N)S.O.Cl

Precursor for Glutathione Synthesis

L-CHC serves as a crucial building block for the synthesis of glutathione, a potent antioxidant within cells. Studies have demonstrated its effectiveness in replenishing glutathione levels, particularly in situations where oxidative stress is elevated. This has potential implications for research on various conditions associated with oxidative stress, including:

  • Neurodegenerative diseases: Research suggests L-CHC supplementation might mitigate the progression of neurodegenerative diseases like Alzheimer's and Parkinson's by enhancing cellular antioxidant defenses [].
  • Liver diseases: L-CHC's ability to promote glutathione synthesis holds promise for research on liver diseases, where oxidative stress plays a significant role [].
  • Aging: Studies exploring the link between L-CHC and aging suggest potential benefits in reducing age-related oxidative damage [].

Mucolytic Agent

L-CHC possesses mucolytic properties, meaning it helps loosen and thin mucus. This attribute makes it a valuable tool in research on respiratory illnesses characterized by excessive or thick mucus production, such as:

  • Chronic obstructive pulmonary disease (COPD): Studies investigating the use of L-CHC in combination with other medications for COPD management are ongoing [].
  • Cystic fibrosis: Research explores the potential benefits of L-CHC in improving lung function and reducing mucus buildup in cystic fibrosis patients.

Other Research Applications

L-CHC also holds potential for research in various other areas, including:

  • Hair growth: Studies suggest L-CHC might promote hair growth by influencing keratin synthesis, a crucial component of hair structure [].
  • Wound healing: Research is exploring the potential role of L-CHC in accelerating wound healing by supporting collagen synthesis [].
  • Heavy metal detoxification: L-CHC's ability to bind with certain metals has led to research investigating its use in heavy metal detoxification strategies [].
  • Origin

  • Significance in Scientific Research

    L-CHCMH finds applications in diverse research areas due to its:

    • Reducing and nucleophilic properties: It acts as a reducing agent in redox reactions and a nucleophile due to the presence of a thiol group (SH) [].
    • Role in protein structure: Disulfide bonds formed by cysteine residues contribute to protein structure and stability. L-CHCMH can participate in these bond formations [].
    • Precursor to glutathione: L-CHCMH serves as a building block for glutathione, a potent cellular antioxidant [].
    • Cell culture applications: L-CHCMH supplements growth media for various cell cultures, supporting cell viability [].

Molecular Structure Analysis

L-CHCMH has the molecular formula C₃H₁₀ClNO₃S. Its key structural features include:

  • Central carbon chain: The core structure consists of a three-carbon chain.
  • Amino group (NH₂): Attached to the first carbon, it confers basic properties.
  • Carboxylic acid group (COOH): Located at the end of the chain, it contributes to acidic character.
  • Thiol group (SH): This side chain containing a sulfur atom (S) is crucial for L-CHCMH's reactivity.
  • Chloride ion (Cl⁻): Bound to the amino group through an ionic bond, it contributes to water solubility [].

The stereochemistry of L-CHCMH is important. The amino group is positioned on the left (L) of the central carbon when viewed along the carbon chain [].


Chemical Reactions Analysis

Synthesis

L-CHCMH can be synthesized from L-cysteine by reacting it with hydrochloric acid:

H-Cys-OH (L-cysteine) + HCl → H-Cys-OH•HCl (L-cysteine hydrochloride) + H₂O

Decomposition

Under extreme heat, L-CHCMH may decompose, releasing hydrogen sulfide (H₂S) and other gaseous products (reaction not yet fully elucidated).

Other relevant reactions


Physical And Chemical Properties Analysis

  • Appearance: White crystals or powder [].
  • Melting point: 155-157 °C.
  • Boiling point: Decomposes before boiling.
  • Solubility: Highly soluble in water (500 g/L at 25 °C) []. Slightly soluble in ethanol.
  • Stability: Stable under cool and dry conditions. May decompose upon exposure to light or heat [].

In cell culture

L-CHCMH likely acts by providing a source of cysteine for cellular processes. Cysteine is involved in protein synthesis, formation of disulfide bonds, and glutathione production, all essential for cell growth and viability [].

UNII

ZT934N0X4W

Related CAS

52-90-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 437 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 39 of 437 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 398 of 437 companies with hazard statement code(s):;
H315 (79.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (79.4%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7048-04-6

Wikipedia

Cysteine hydrochloride monohydrate

Use Classification

Cosmetics -> Antioxidant; Reducing

Dates

Modify: 2023-08-15

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